molecular formula C9H19ClN2O2 B3026531 (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride CAS No. 1004538-34-4

(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Cat. No.: B3026531
CAS No.: 1004538-34-4
M. Wt: 222.71
InChI Key: NBQHLWCRRNDFIY-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride, also known as R-TBAP-HCl, is an organic compound used in a variety of scientific research applications. It is an aminopyrrolidine derivative, a type of cyclic secondary amine, and is used as a building block for the synthesis of various compounds. R-TBAP-HCl is a versatile molecule and has been used in research studies to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Natural Compounds and Synthetic Derivatives

(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is structurally related to tertiary butyl groups found in various natural and synthetic compounds. Research has identified over 260 naturally occurring neo fatty acids, neo alkanes, and their derivatives, which demonstrate diverse biological activities, such as antioxidant, anticancer, antimicrobial, and antibacterial properties. Some synthetic compounds containing tertiary butyl groups have shown significant anticancer, antifungal, and other activities, highlighting the potential of these structures in chemical preparations for various industries, including cosmetics, agronomy, and pharmaceuticals (Dembitsky, 2006).

Environmental and Analytical Applications

Research has focused on the environmental behavior and fate of methyl tert-butyl ether (MTBE), which shares structural similarities with this compound. Studies reveal that MTBE can dissolve in water when gasoline containing it contacts water, leading to potential environmental contamination. The weak sorption of MTBE to subsurface solids implies it can be transported by groundwater without substantial retardation, and its biodegradation in the environment is limited, raising concerns about its persistence and impact on water quality (Squillace et al., 1997).

Catalytic and Synthetic Chemistry

The catalytic non-enzymatic kinetic resolution of racemates, including those containing tert-butyl groups, is a significant area of research in synthetic chemistry. This process involves the use of chiral catalysts for asymmetric reactions, allowing for the separation and synthesis of enantiomerically pure compounds. The development of catalytic non-enzymatic procedures has provided high enantioselectivity and yield, contributing to the advancement of asymmetric organic synthesis (Pellissier, 2011).

Safety and Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQHLWCRRNDFIY-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662437
Record name tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004538-34-4
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004538-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Reactant of Route 2
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Reactant of Route 3
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Reactant of Route 6
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.